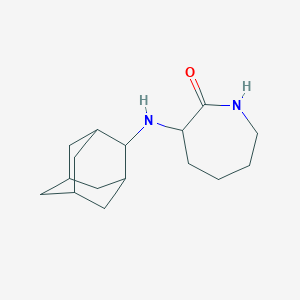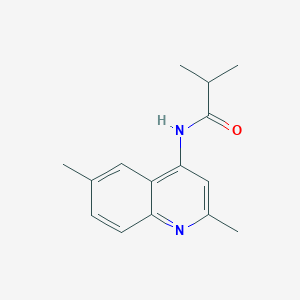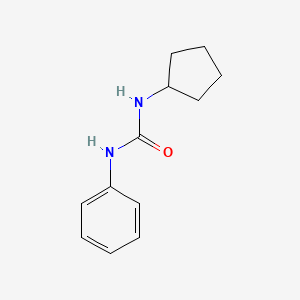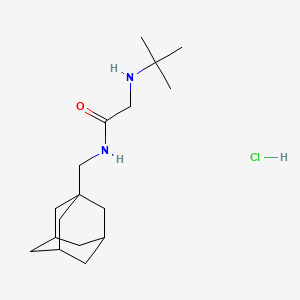![molecular formula C9H17O5P B4889650 3-[hydroxy(2-hydroxycyclohexyl)phosphoryl]propanoic acid](/img/structure/B4889650.png)
3-[hydroxy(2-hydroxycyclohexyl)phosphoryl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[hydroxy(2-hydroxycyclohexyl)phosphoryl]propanoic acid, also known as HHC, is a phosphonate derivative that has gained attention in the scientific community due to its potential applications in various fields. HHC is a chiral molecule with two enantiomers, (R)-HHC and (S)-HHC.
Mechanism of Action
The mechanism of action of 3-[hydroxy(2-hydroxycyclohexyl)phosphoryl]propanoic acid is not fully understood. However, it has been proposed that 3-[hydroxy(2-hydroxycyclohexyl)phosphoryl]propanoic acid inhibits the activity of enzymes involved in DNA replication and protein synthesis. 3-[hydroxy(2-hydroxycyclohexyl)phosphoryl]propanoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-[hydroxy(2-hydroxycyclohexyl)phosphoryl]propanoic acid has been shown to have both biochemical and physiological effects. Biochemically, 3-[hydroxy(2-hydroxycyclohexyl)phosphoryl]propanoic acid has been found to inhibit the activity of enzymes involved in DNA replication and protein synthesis. Physiologically, 3-[hydroxy(2-hydroxycyclohexyl)phosphoryl]propanoic acid has been shown to induce apoptosis in cancer cells and inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-[hydroxy(2-hydroxycyclohexyl)phosphoryl]propanoic acid in lab experiments is its high enantiomeric excess, which allows for more accurate and precise results. 3-[hydroxy(2-hydroxycyclohexyl)phosphoryl]propanoic acid is also a cost-effective way to produce a chiral phosphonate derivative. However, one limitation of using 3-[hydroxy(2-hydroxycyclohexyl)phosphoryl]propanoic acid in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for the research of 3-[hydroxy(2-hydroxycyclohexyl)phosphoryl]propanoic acid. One direction is to further investigate its potential as a drug candidate for the treatment of viral infections and cancer. Another direction is to explore its potential as a herbicide and insecticide. Additionally, further research is needed to fully understand the mechanism of action of 3-[hydroxy(2-hydroxycyclohexyl)phosphoryl]propanoic acid and its biochemical and physiological effects.
Synthesis Methods
The synthesis method of 3-[hydroxy(2-hydroxycyclohexyl)phosphoryl]propanoic acid involves the reaction of (R)- or (S)-2-hydroxycyclohexanone with diethyl phosphite and L-proline in the presence of a catalyst. The product is then hydrolyzed to obtain (R)- or (S)-3-[hydroxy(2-hydroxycyclohexyl)phosphoryl]propanoic acid. This method yields a high enantiomeric excess and is a cost-effective way to produce 3-[hydroxy(2-hydroxycyclohexyl)phosphoryl]propanoic acid.
Scientific Research Applications
3-[hydroxy(2-hydroxycyclohexyl)phosphoryl]propanoic acid has shown potential in various scientific research applications. One of the most promising applications is in the field of drug discovery. 3-[hydroxy(2-hydroxycyclohexyl)phosphoryl]propanoic acid has been found to have antiviral, antibacterial, and antitumor properties. It has been shown to inhibit the replication of HIV-1 and HSV-1 viruses, as well as the growth of cancer cells. 3-[hydroxy(2-hydroxycyclohexyl)phosphoryl]propanoic acid has also been studied for its potential use as a herbicide and insecticide.
properties
IUPAC Name |
3-[hydroxy-(2-hydroxycyclohexyl)phosphoryl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17O5P/c10-7-3-1-2-4-8(7)15(13,14)6-5-9(11)12/h7-8,10H,1-6H2,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQXBBSODAEBOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)O)P(=O)(CCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Hydroxy(2-hydroxycyclohexyl)phosphoryl]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,8-dimethoxy-5-(2-methoxyphenyl)-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4889570.png)
![3-chloro-4-[(5-chloro-2-hydroxyphenyl)amino]-1-(2,3-dimethylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B4889580.png)


![2-butyl-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B4889614.png)

![6-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4889620.png)
![1-[(5-chloro-2-thienyl)carbonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B4889626.png)
![3-{2-[2-(2-allyl-4-methoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4889629.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B4889641.png)
![N-({[4-(1H-benzimidazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxy-3-methylbenzamide](/img/structure/B4889642.png)

![2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-1H-indole](/img/structure/B4889665.png)